molecular formula C7H8Cl2N2 B3033069 2-Amino-3,5-dichloro-benzylamine CAS No. 771580-69-9

2-Amino-3,5-dichloro-benzylamine

Cat. No.: B3033069
CAS No.: 771580-69-9
M. Wt: 191.05
InChI Key: FGFGRHHZYOOWLA-UHFFFAOYSA-N
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Description

2-Amino-3,5-dichloro-benzylamine is a substituted benzylamine derivative featuring a benzene ring with chlorine atoms at positions 3 and 5, an amino (-NH2) group at position 2, and a benzylamine (-CH2NH2) moiety. The compound is commercially available, with a listed price of 1,188.00 € for 5g, indicating its specialized use in research or industrial settings .

Properties

IUPAC Name

2-(aminomethyl)-4,6-dichloroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,3,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFGRHHZYOOWLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CN)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717017
Record name 2-(Aminomethyl)-4,6-dichloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771580-69-9
Record name 2-(Aminomethyl)-4,6-dichloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,5-dichloro-benzylamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. Techniques such as microwave irradiation and the use of specific catalysts can significantly improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,5-dichloro-benzylamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it back to the amine.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Major Products

The major products formed from these reactions include substituted benzylamines, nitroso derivatives, and more complex aromatic compounds .

Scientific Research Applications

2-Amino-3,5-dichloro-benzylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-3,5-dichloro-benzylamine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

3,5-Dichloroaniline (CAS 626-43-7)

  • Molecular Formula : C6H5Cl2N
  • Molecular Weight : 162.02 g/mol
  • Substituents: Amino group at position 1, chlorine at 3 and 5.
  • Key Differences : Lacks the benzylamine side chain, resulting in lower molecular weight and altered reactivity. Primarily used as a precursor in dye and pigment synthesis. Hazards include toxicity, typical of chlorinated anilines .

2,5-Dichloroaniline (CAS 95-82-9)

  • Molecular Formula : C6H5Cl2N
  • Substituents: Amino group at position 1, chlorine at 2 and 5.
  • Key Differences : Positional isomerism affects electronic properties and applications. Classified as toxic (UN3442) and used as a pigment intermediate .

1-(3,5-Dichlorobenzyl)-1H-benzo[d]imidazol-2-amine (Compound 11)

  • Molecular Formula : C14H10Cl2N3
  • Molecular Weight : 297.16 g/mol
  • Substituents : Benzimidazole core with 3,5-dichlorobenzyl group.
  • Synthesis: Yielded 47% via nucleophilic substitution in ethanol, with >98% purity. Demonstrates lower yield compared to pyridylmethyl analogs, likely due to electron-withdrawing chlorine groups reducing reactivity .

2-Amino-3,5-dichlorobenzonitrile

  • Molecular Formula : C7H4Cl2N2
  • Molecular Weight : 203.03 g/mol
  • Substituents: Cyano (-CN) group instead of benzylamine.
  • Key Differences: The cyano group increases polarity and alters solubility compared to the benzylamine derivative .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Solubility*
This compound 205.06 Moderate in polar solvents
3,5-Dichloroaniline 162.02 Low in water
2-Amino-3,5-dichlorobenzonitrile 203.03 High in DMSO

*Inferred from functional groups; benzylamine derivatives typically exhibit moderate polarity, while nitriles are more soluble in aprotic solvents .

Biological Activity

2-Amino-3,5-dichloro-benzylamine is an organic compound with the molecular formula C₇H₈Cl₂N₂. It is characterized by the presence of two chlorine atoms and an amino group attached to a benzene ring. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atoms may participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In studies assessing its efficacy against various bacterial strains, it has shown promising results comparable to clinically used antibiotics. For instance, compounds related to this compound have been evaluated for their activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), demonstrating submicromolar activity in some cases .

Anticancer Potential

In addition to its antimicrobial properties, this compound is being explored for its anticancer potential. Research indicates that derivatives of this compound may inhibit specific kinases involved in cancer progression, such as IKK-alpha and IKK-beta. The most potent inhibitors in related studies have demonstrated significant cellular activity in functional assays .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
Benzylamine Simple amine without chlorineLimited biological activity
2-Amino-5-chlorobenzylamine One chlorine atomModerate antimicrobial properties
3,5-Dichloroaniline Chlorine atoms but lacks benzylamine groupAntimicrobial but less potent than dichloro derivative
This compound Two chlorine atoms and an amino groupStrong antimicrobial and potential anticancer properties

Uniqueness of this compound

The unique combination of both amino and dichloro substituents on the benzene ring gives this compound distinct chemical reactivity and biological activity compared to its analogues. This uniqueness enhances its potential utility in various applications ranging from pharmaceuticals to agrochemicals.

Study 1: Antimicrobial Efficacy

In a study published in 2022, a series of compounds structurally related to this compound were evaluated for their antibacterial efficacy against gram-positive bacteria and mycobacterial strains. The findings suggested that certain derivatives exhibited higher potency than standard antibiotics like ampicillin and isoniazid .

Study 2: Kinase Inhibition

Another notable study focused on the inhibition of IKK-alpha and IKK-beta by derivatives of this compound. The most potent compounds demonstrated significant selectivity within the IKK family and showed promising cellular activity relevant to cancer treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3,5-dichloro-benzylamine
Reactant of Route 2
Reactant of Route 2
2-Amino-3,5-dichloro-benzylamine

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